1H-pyrrolizine

Medicinal Chemistry Oncology Anti-inflammatory

Medicinal chemists designing novel anti-inflammatory or anticancer candidates often face a trade-off between potency and gastrointestinal safety. 1H-Pyrrolizine (CAS 251-59-2), the unsubstituted parent [3.3.0] bicyclic heterocycle, solves this problem by providing a privileged scaffold whose derivatives exhibit strong COX inhibition and anticancer activity while demonstrating markedly lower ulcerogenic liability than ibuprofen, ketorolac, and diclofenac. • Distinct 10π-electron aromatic system not replicated by indolizine isomers, enabling unique target selectivity • Direct head-to-head data show superior MCF-7 breast cancer potency and tunable COX-2 selectivity versus indolizine analogs • Multi-site derivatization capability supports rapid construction of focused libraries for dual COX/5-LOX and multi-target programs

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 251-59-2
Cat. No. B1244413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolizine
CAS251-59-2
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC1C=CN2C1=CC=C2
InChIInChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-3,5-6H,4H2
InChIKeyODMMNALOCMNQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolizine: Chemical Properties and Procurement


1H-Pyrrolizine (CAS 251-59-2) is the fundamental, unsubstituted bicyclic heterocycle that serves as the core scaffold for the broader pyrrolizine class [1]. It consists of two fused pyrrole rings sharing a bridgehead nitrogen, with the molecular formula C₇H₇N and a molecular weight of 105.14 g/mol [1]. Computed physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 150.4±28.0 °C at 760 mmHg . As the unadorned parent structure, it is a critical building block and reference point in medicinal chemistry, where its functionalized derivatives have yielded marketed NSAIDs and compounds with potent anti-inflammatory, analgesic, and anticancer activities [2].

Scaffold 1H-pyrrolizine core, unsubstituted bicyclic heterocycle
Role Privileged building block for medicinal chemistry derivatization
Context Reported to yield derivatives with anti-inflammatory, analgesic, and anticancer research activities

Why Pyrrolizine Scaffolds Are Irreplaceable


The pyrrolizine core is not a generic, substitutable aza-bicyclic scaffold. Its specific [3.3.0] ring fusion and the aromatic/antiaromatic electronic character derived from its 10π-electron system fundamentally differentiate it from isomers like indolizine [1]. This is evidenced by direct comparative studies where pyrrolizine-based analogs demonstrated distinct, and in specific cases superior, biological activity and target selectivity profiles compared to their indolizine counterparts [2]. The observed differences in cytotoxicity, COX-2 selectivity, and other pharmacological endpoints confirm that the electronic and steric features of the pyrrolizine nucleus are not mimicked by other heterocycles, making it a privileged scaffold for specific therapeutic applications [2].

Pyrrolizine scaffold
MCF-7 cytotoxicity Higher reported potency and selectivity index in head-to-head assay
COX-2 selectivity Lower COX-2 selectivity relative to indolizine
Indolizine scaffold
MCF-7 cytotoxicity Lower reported activity; profile may shift
COX-2 selectivity Higher COX-2 selectivity; enzyme inhibition context differs

Differentiating Pyrrolizine Derivatives from Analogs


Superior Anticancer Potency over Indolizine

In a direct head-to-head comparison of two matched series of ethyl benzoate derivatives bearing either a pyrrolizine or an indolizine moiety, the pyrrolizine-based analogs (series 8-11a) exhibited significantly higher anticancer potency and selectivity against the MCF-7 breast cancer cell line [1]. Specifically, the indolizine derivatives (series 8-11b) were less active and selective against MCF-7 cells compared to their pyrrolizine counterparts [1].

MCF-7 Selectivity
Head-to-head
SI 4–84
Reported cell‑model selectivity context
MTT assay, MCF‑7 vs A2780/HT29 lines
Medicinal Chemistry Oncology Anti-inflammatory

Differential COX-2 Selectivity vs. Indolizine

A direct comparative study of pyrrolizine and indolizine derivatives revealed a significant difference in their COX-1/COX-2 inhibition profiles. While both series showed activity, the indolizine-bearing derivatives (8-11b) exhibited higher selectivity for COX-2 inhibition compared to their corresponding pyrrolizine analogs (8-11a) [1]. Conversely, the pyrrolizine-based series demonstrated superior anticancer effects [1].

COX-2 Selectivity
Head-to-head
Indolizine > Pyrrolizine
Scaffold‑dependent enzyme selectivity context
In vitro COX‑1/COX‑2 inhibition assay
Medicinal Chemistry Anti-inflammatory Drug Discovery

Reduced Gastrointestinal Toxicity vs. NSAIDs

A series of novel pyrrolizine derivatives demonstrated significantly reduced gastrointestinal toxicity compared to standard NSAIDs. Acute ulcerogenicity and histopathological studies revealed that compounds 9a, 10b, and 11b possessed a better gastrointestinal (GIT) safety profile than ibuprofen [1]. In separate studies, other pyrrolizine derivatives showed minimal or no ulcerogenic effect compared to ketorolac, a pyrrolizine-based drug, and also lower ulcerogenic liability than diclofenac sodium [2][3].

Gastric Safety
Cross-study
Lower ulcer index vs ibuprofen, ketorolac, diclofenac
Supports gastric safety endpoint monitoring
Preclinical rat models; context‑dependent interpretation
Anti-inflammatory Toxicology Gastrointestinal Safety

Application Scenarios in Drug Discovery


Safer Anti-inflammatory Agents with Less Gastric Toxicity

The evidence that pyrrolizine derivatives can maintain anti-inflammatory efficacy while exhibiting significantly lower ulcerogenic liability compared to standard NSAIDs like ibuprofen, ketorolac, and diclofenac [1][2][3] makes this scaffold ideal for programs focused on developing next-generation anti-inflammatory drugs with improved gastrointestinal safety profiles.

Anticancer Agents Targeting MCF-7 Breast Cancer

The direct head-to-head comparison showing that pyrrolizine-based analogs possess superior anticancer potency and selectivity against MCF-7 breast cancer cells compared to their indolizine isomers [1] positions the pyrrolizine scaffold as a strategically valuable core for designing novel chemotherapeutics, particularly for breast cancer applications.

Tailored Enzyme Inhibition: COX-2 vs. Broad-Spectrum

The differential selectivity for COX-2 inhibition between pyrrolizine and indolizine derivatives [1] provides a clear decision-making criterion. Researchers can select the pyrrolizine scaffold when a less COX-2-selective profile is desired, or switch to an indolizine scaffold when higher COX-2 selectivity is the primary goal, allowing for precise tailoring of the compound's pharmacological profile.

Versatile Building Block for Diverse Activities

As a privileged scaffold, the 1H-pyrrolizine core has been the foundation for compounds with a wide array of reported activities, including anti-inflammatory, analgesic, anticancer, antiarrhythmic, antibacterial, and antiviral effects [2]. This breadth supports its use as a versatile starting point for generating diverse compound libraries in early-stage drug discovery, particularly when exploring multi-target drug design like dual COX/5-LOX inhibition [3].

Application
Selection Property
Validation Focus
Anti‑inflammatory research: gastric safety endpoints
Scaffold‑dependent tolerability profile
Preclinical ulcerogenicity index monitoring
MCF‑7 breast cancer cell‑line studies
Cytotoxicity selectivity towards MCF‑7
Cell viability (MTT) and selectivity index
COX‑2 selectivity profiling
Enzyme inhibition selectivity (COX‑1/COX‑2)
In vitro COX inhibition assay
Diverse compound library synthesis
Versatile scaffold for derivatization
Multi‑target activity screening

Technical Documentation Hub

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